3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(Cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that exhibits intriguing chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound contains a benzo[d]thiazole core structure, which is often associated with bioactive properties, making it a subject of interest in pharmacological research.
Mechanism of Action
Target of Action
The compound, also known as 3-{[5-(cyclopentylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their enzymatic activities . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood. The compound also has the potential to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from AD .
Biochemical Pathways
The compound affects the cholinergic and dopaminergic pathways by inhibiting AChE and MAO-B enzymes, respectively . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine, neurotransmitters that are crucial for cognitive function and mood regulation. Additionally, the compound may also affect the amyloidogenic pathway by preventing the formation of beta-amyloid plaques .
Result of Action
The compound’s action results in improved cognitive function and mood regulation in patients suffering from AD . This is achieved by increasing the levels of acetylcholine and dopamine in the brain through the inhibition of AChE and MAO-B enzymes. The compound may also prevent the formation of beta-amyloid plaques, thereby potentially slowing the progression of AD .
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. The starting materials often include benzo[d]thiazol-2(3H)-one derivatives and appropriate triazole precursors. Common steps in the synthesis might include nucleophilic substitution reactions, cyclization processes, and thioether formation under controlled conditions. Typical reaction conditions may involve specific temperatures, solvents, and catalysts to ensure optimal yields and purity.
Industrial Production Methods While industrial production methods can vary, they generally aim for high-efficiency synthesis with scalable reaction conditions. This may involve continuous flow chemistry techniques, which allow for the production of large quantities while maintaining stringent quality controls. In this approach, automated systems facilitate precise control over reaction parameters, enhancing reproducibility and reducing waste.
Chemical Reactions Analysis
Types of Reactions 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: : Typically using reagents like hydrogen peroxide or other mild oxidizing agents to introduce oxygen-containing functional groups.
Reduction: : Employing reducing agents such as lithium aluminium hydride to convert ketones to alcohols.
Substitution: : Reacting with nucleophiles or electrophiles under appropriate conditions to replace substituents on the aromatic rings.
Common Reagents and Conditions Reagents used in these reactions include common organic solvents (e.g., dichloromethane, toluene), bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pH levels, and time durations to achieve the desired chemical transformations.
Major Products Formed Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted triazole and thiazole derivatives with potential biological activity.
Scientific Research Applications
3-((5-(Cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has numerous applications in scientific research, including:
Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, enzymes, and receptors.
Medicine: : Explored for its potential therapeutic effects, particularly in developing new drugs for conditions such as cancer, infectious diseases, and inflammatory disorders.
Industry: : Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Comparison with Similar Compounds
Compared to other similar compounds, 3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its unique structural features and versatile reactivity. Some similar compounds include:
3-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
The unique cyclopentylthio moiety differentiates it from its analogs, potentially imparting distinct biological activity and chemical reactivity, which may be beneficial for specific applications in medicinal chemistry and materials science.
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Properties
IUPAC Name |
3-[(5-cyclopentylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c26-21-24(17-12-6-7-13-18(17)28-21)14-19-22-23-20(27-16-10-4-5-11-16)25(19)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCHINHEYCICLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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